

5-(Morpholinosulfonyl)pyridin-2-amine synthesis route

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Compound of Interest

Compound Name: 5-(Morpholinosulfonyl)pyridin-2-amine

Cat. No.: B2508752

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An In-Depth Technical Guide to the Synthesis of **5-(Morpholinosulfonyl)pyridin-2-amine**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route for the preparation of **5-(Morpholinosulfonyl)pyridin-2-amine**, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also in-depth explanations of the underlying chemical principles and strategic considerations for process optimization. The synthesis is presented as a two-step process commencing from the readily available starting material, 2-aminopyridine. Each step is meticulously detailed, supported by mechanistic insights, characterization data, and visual aids to ensure clarity and reproducibility.

Introduction and Strategic Overview

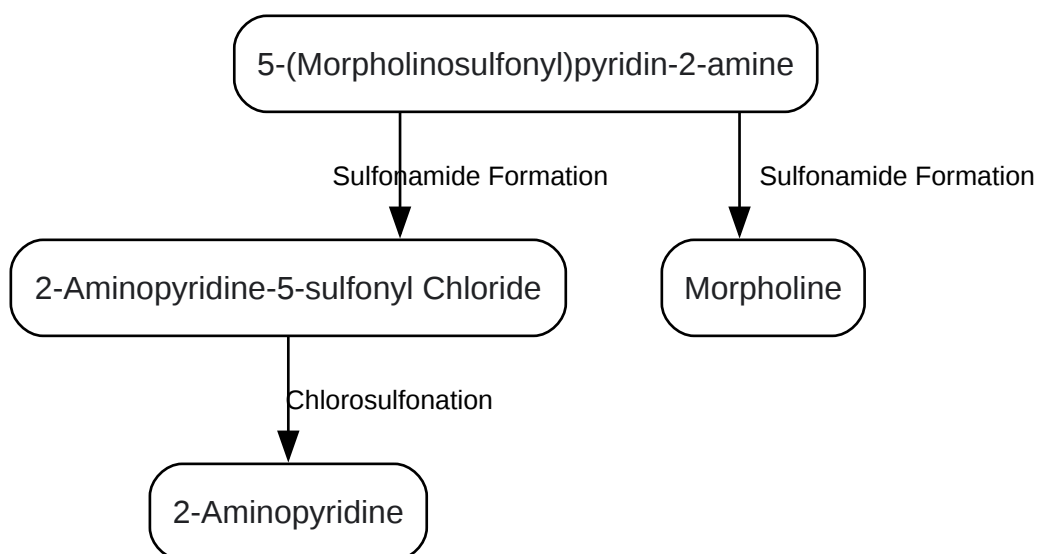
5-(Morpholinosulfonyl)pyridin-2-amine is a heterocyclic compound featuring a sulfonamide linkage, a privileged scaffold in medicinal chemistry due to its ability to mimic a peptide bond and participate in hydrogen bonding interactions with biological targets. The synthesis of such molecules requires a strategic approach that is both efficient and scalable. The synthetic route detailed herein proceeds via two key transformations:

- Electrophilic Chlorosulfonation: The introduction of a chlorosulfonyl group onto the pyridine ring at the 5-position.
- Nucleophilic Sulfonamide Formation: The condensation of the resulting sulfonyl chloride with morpholine to yield the final product.

This strategy is predicated on the electronic properties of the 2-aminopyridine starting material, where the strongly activating amino group directs the electrophilic sulfonation to the C-5 position (para to the amine), ensuring high regioselectivity.

Retrosynthetic Analysis

The logical disconnection of **5-(Morpholinosulfonyl)pyridin-2-amine** points to a straightforward retrosynthetic pathway. The most synthetically viable bond to disconnect is the sulfur-nitrogen bond of the sulfonamide. This leads to two key synthons: 2-aminopyridine-5-sulfonyl chloride and morpholine. The former can be derived directly from 2-aminopyridine through chlorosulfonation.



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Caption: Retrosynthetic pathway for **5-(Morpholinosulfonyl)pyridin-2-amine**.

Core Synthesis Pathway: Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Aminopyridine-5-sulfonyl Chloride

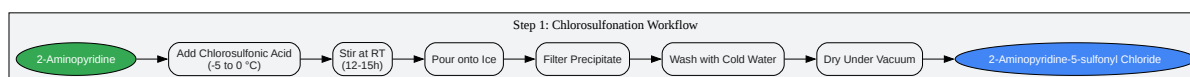
This initial step involves the electrophilic substitution of 2-aminopyridine using chlorosulfonic acid. The amino group at the C-2 position is a powerful ortho-, para-director. In the strongly acidic medium of chlorosulfonic acid, the pyridine nitrogen and the exocyclic amino group are protonated. While protonation deactivates the ring towards electrophilic attack, the directing effect of the amino group still governs the position of substitution, favoring the C-5 position.

Principle and Mechanistic Insights: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO_3), or a related species. The reaction is carefully controlled at low temperatures to mitigate the highly exothermic nature of the reaction and to prevent potential side reactions, such as the formation of di-substituted products or degradation of the starting material.^[1]

Detailed Experimental Protocol:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-aminopyridine (1 equivalent).
- Cool the flask to $-5\text{ }^{\circ}\text{C}$ to $0\text{ }^{\circ}\text{C}$ using an ice-salt bath.
- Slowly add chlorosulfonic acid (approximately 4-5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below $5\text{ }^{\circ}\text{C}$.
- After the addition is complete, allow the reaction mixture to stir at $0\text{ }^{\circ}\text{C}$ for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-15 hours.
- The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product.
- The resulting solid precipitate is collected by vacuum filtration.

- The crude product is washed thoroughly with cold water until the filtrate is neutral to pH paper.
- The solid is then dried under vacuum to yield 2-aminopyridine-5-sulfonyl chloride, which can be used in the next step without further purification.



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Caption: Experimental workflow for the synthesis of 2-aminopyridine-5-sulfonyl chloride.

Step 2: Synthesis of 5-(Morpholinosulfonyl)pyridin-2-amine

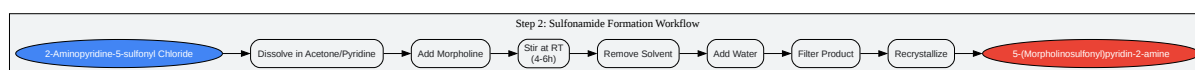
This final step is a nucleophilic substitution reaction where the nitrogen atom of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond.

Principle and Mechanistic Insights: The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine.^[2] The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the morpholine nucleophile. The choice of solvent is often a polar aprotic solvent like acetone or dichloromethane to dissolve the reactants.^{[2][3]}

Detailed Experimental Protocol:

- Dissolve 2-aminopyridine-5-sulfonyl chloride (1 equivalent) in a suitable solvent such as acetone or dichloromethane in a round-bottom flask.^[2]
- Add a base, such as dry pyridine (2-3 equivalents), to the solution.^[2]
- To this stirred solution, add morpholine (1.1-1.2 equivalents) dropwise at room temperature.

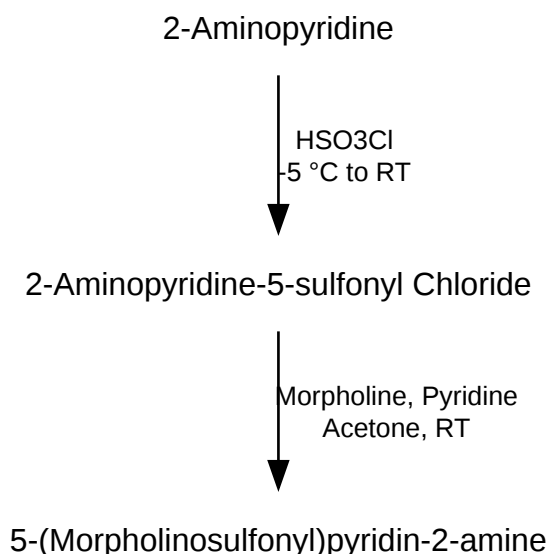
- Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by TLC.
- After the reaction is complete, the solvent is removed under reduced pressure.
- The residue is treated with water, and the resulting solid product is collected by filtration.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **5-(Morpholinosulfonyl)pyridin-2-amine**.



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Caption: Experimental workflow for the synthesis of **5-(Morpholinosulfonyl)pyridin-2-amine**.

Overall Synthetic Scheme



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